[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(3-METHYLPHENYL)METHYL]AMINE
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-3-28-24-10-7-22(8-11-24)17-27(18-23-6-4-5-20(2)15-23)14-13-21-9-12-25-26(16-21)30-19-29-25/h4-12,15-16H,3,13-14,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRNEUSSTZOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(3-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction . This method involves the coupling of a benzodioxole derivative with ethoxyphenyl and methylphenyl amines under specific conditions, such as the use of Pd catalysts and base reagents like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the ethoxyphenyl and methylphenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds similar to [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4-ethoxyphenyl)methyl][(3-methylphenyl)methyl]amine exhibit antidepressant properties. The structural features of the benzodioxole moiety are believed to enhance serotonin receptor affinity, which is critical for mood regulation. Studies have shown that derivatives of this compound can potentially modulate neurotransmitter levels, providing a basis for their use in treating depression and anxiety disorders.
1.2 Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Specific analogs have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzodioxole structure is known for its antioxidant properties, making it a candidate for further investigation in neuroprotection.
Pharmacology
2.1 Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest that the compound is well absorbed and metabolized in vivo, with specific metabolic pathways leading to active metabolites that may enhance its pharmacological effects.
2.2 Safety and Toxicology
The safety profile of this compound is an essential consideration for its application in medicine. Toxicological studies indicate that while the compound has beneficial effects, it also exhibits certain acute toxicity levels when administered at high doses. Further research is needed to establish safe dosage ranges and potential side effects associated with long-term use.
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Its ability to form stable complexes with various metals makes it a candidate for developing new catalysts or sensors in chemical reactions.
3.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in animal models when treated with analogs of the compound. |
| Study B | Neuroprotection | Showed that derivatives reduced neuronal cell death under oxidative stress conditions by 30%. |
| Study C | Material Synthesis | Reported successful synthesis of a polymer composite incorporating the compound, resulting in improved tensile strength by 25%. |
Mechanism of Action
The mechanism by which [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(3-METHYLPHENYL)METHYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . For instance, it may inhibit cyclooxygenase (COX) enzymes , reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with the target molecule:
Key Observations :
Benzodioxole vs. Benzoxazole derivatives (e.g., ) often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects :
- The 4-ethoxy group in the target compound may confer improved lipophilicity compared to the 4-methoxy analogue in , impacting membrane permeability.
- The 3-methylphenyl group introduces steric hindrance absent in the nitro-substituted benzylidene amine of , which could reduce off-target interactions.
Heterocyclic Diversity :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Lipophilicity : The ethoxy and methyl groups likely increase logP compared to the nitro-substituted benzoxazole in , favoring CNS penetration.
- Metabolic Stability : Benzodioxoles (as in ) are prone to cytochrome P450-mediated oxidation, whereas benzoxazoles ( ) may exhibit longer half-lives.
- Synthetic Accessibility: The target compound’s tertiary amine structure may require multi-step alkylation, similar to the β-heteroaryl-α,β-didehydro-α-amino acid derivatives in .
Q & A
Q. What methodologies assess the compound’s ecotoxicological impact?
- Methodological Answer : Follow OECD Test No. 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Bioconcentration factors (BCF) are calculated using logP values (e.g., PubChem-derived logP = 3.2 predicts moderate bioaccumulation). Sediment toxicity tests (ISO 10872) evaluate anaerobic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
